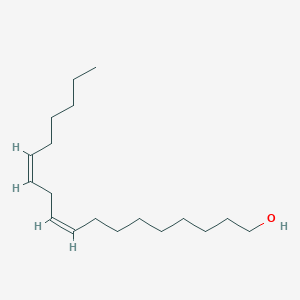

Linoleyl alcohol

Descripción

Propiedades

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPEDYJTDQORS-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881240 | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-43-4, 224948-75-8 | |

| Record name | Linoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224948-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadien-1-ol, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4OX1289YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Occurrence and Distribution

Natural Sources and Organisms

Plant-Derived Identification

(9Z,12Z)-Octadeca-9,12-dien-1-ol is found in the plant kingdom, often as a component of complex lipids such as waxes and suberin, which form protective barriers on plant surfaces. nih.gov While a comprehensive screening for this specific alcohol across all plant species is not available, its presence has been noted in certain plants. For instance, it has been reported in Bidens aurea. The biosynthesis of fatty alcohols in plants is a well-regulated process involving fatty acyl reductases (FARs) that convert fatty acyl-CoAs or acyl-ACPs to their corresponding alcohols. nih.gov

A specific investigation into the chemical constituents of the fruits of Lonicera maackii (Amur honeysuckle) has identified a variety of compounds, including flavonoids, phenolic acids, and triterpenes. nih.govnih.govresearchgate.netfrontiersin.org However, the presence of (9Z,12Z)-Octadeca-9,12-dien-1-ol in Lonicera maackii fruits has not been explicitly reported in the available literature, suggesting it may not be a major component or has yet to be identified in this species. nih.govnih.govresearchgate.netfrontiersin.org The fruits are known to have low-fat content. invasive.org

The dioxygenation of linoleyl alcohol by potato tuber lipoxygenase has been studied, leading to the formation of 9- and 13-hydroperoxyoctadecadien-1-ols. This indicates that plants possess the enzymatic machinery to metabolize this fatty alcohol.

| Plant-Related Research Finding | Organism/System | Compound(s) of Interest | Research Focus |

| Reported Presence | Bidens aurea | (9Z,12Z)-Octadeca-9,12-dien-1-ol | Natural product identification |

| Enzymatic Substrate | Potato tuber | (9Z,12Z)-Octadeca-9,12-dien-1-ol | Lipoxygenase activity |

| General Biosynthesis | Plants | Fatty Alcohols | Formation of cuticular wax, suberin |

Microbial and Fungal Presence

The occurrence of (9Z,12Z)-Octadeca-9,12-dien-1-ol in the microbial world is an area of ongoing research. Fatty alcohols are known to be produced by a wide range of bacteria and fungi. nih.gov A patent has documented the antibacterial activity of this compound against several bacterial species, including Clostridium butyricum, Clostridium perfringens, Streptococcus mutans, and Streptococcus sanguis, indicating a direct interaction between this compound and certain microbes. google.com While this demonstrates a biological effect, it does not confirm its natural production by these bacteria.

In fungi, some species are known to produce various alcohols, but specific documentation of (9Z,12Z)-Octadeca-9,12-dien-1-ol production is limited. mdpi.com However, related fatty alcohols like lauryl alcohol have been shown to possess potent antifungal activity against plant pathogenic fungi by disrupting mitochondrial function and cell membrane integrity. nih.gov The production of fatty alcohols in engineered yeast, such as Saccharomyces cerevisiae, has been achieved through the introduction of fatty acyl-CoA reductase genes, highlighting the potential for microbial synthesis of these compounds. nih.gov

| Microbial/Fungal Context | Organism(s) | Compound(s) of Interest | Key Finding |

| Antibacterial Activity | Clostridium spp., Streptococcus spp. | (9Z,12Z)-Octadeca-9,12-dien-1-ol | Inhibition of bacterial growth. google.com |

| Antifungal Activity (Related Compound) | Plant pathogenic fungi | Lauryl Alcohol | Disruption of mitochondrial and cell membrane function. nih.gov |

| Engineered Biosynthesis | Saccharomyces cerevisiae | Fatty Alcohols | Successful production via genetic engineering. nih.gov |

Animal Metabolic Context

In animals, (9Z,12Z)-Octadeca-9,12-dien-1-ol is recognized as the alcohol derivative of linoleic acid and is involved in lipid metabolism. frontiersin.orgwikipedia.orgcaymanchem.com It can be oxidized in vivo to yield linoleic acid, indicating a metabolic link between the two compounds. frontiersin.orgcaymanchem.com In humans, a known metabolite of this compound is linoleyl O-glucuronide. nih.gov Animal studies have also explored the effects of this compound derivatives. For instance, esters of this compound with gallic acid have been investigated for their potential effects on weight management in rats. nih.govxcessbio.com

The metabolism of ethanol (B145695) in animals involves enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), primarily in the liver. mdpi.comnih.govnih.govyoutube.comyoutube.comyoutube.com While these enzymes are central to the breakdown of simple alcohols, their specific role in the metabolism of long-chain fatty alcohols like this compound is less defined. The consumption of ethanol can, however, influence the metabolism of fatty acids, including linoleic acid, which could indirectly affect the levels of its corresponding alcohol. nih.gov

In the realm of insects, fatty acid-derived compounds, including alcohols, play crucial roles as pheromones. nih.gov The biosynthesis of these pheromones is often under strict hormonal control, with juvenile hormone and pheromone biosynthesis activating neuropeptide (PBAN) being key regulators. nih.govpnas.orgsci-hub.se While specific identification of (9Z,12Z)-Octadeca-9,12-dien-1-ol as a pheromone is not widespread, its structural similarity to known insect pheromones suggests a potential role in chemical communication.

Factors Influencing Endogenous Levels

The concentration of (9Z,12Z)-Octadeca-9,12-dien-1-ol within an organism is not static but is influenced by a variety of internal and external factors.

In plants, the biosynthesis of fatty alcohols is a highly regulated process. The expression of fatty acyl reductase (FAR) genes, which are responsible for the final step in fatty alcohol synthesis, can be influenced by developmental cues and environmental stresses. nih.gov For example, the composition of cuticular waxes, which contain fatty alcohols, can change in response to drought, temperature, and light intensity. The biosynthesis of fatty alcohols can also be spatially and temporally regulated within the plant, with different FAR enzymes showing tissue-specific expression patterns. nih.govnih.gov

In insects, the production of fatty alcohol-derived pheromones is tightly controlled by hormones. Juvenile hormone (JH) has been shown to induce pheromone production in several insect orders, including Coleoptera and Blattodea. nih.govpnas.org In Lepidoptera, the pheromone biosynthesis activating neuropeptide (PBAN) plays a critical role in stimulating the production of pheromones by acting on key enzymes in the biosynthetic pathway. nih.govnih.govsci-hub.se The endocrine system, therefore, acts as a primary regulator of the levels of these signaling molecules. The presence of ethanol in the environment has also been shown to potentiate the response of some insects to pheromones. invasive.org

In mammals, factors that affect linoleic acid metabolism could indirectly influence the levels of this compound. Dietary intake of linoleic acid is a primary determinant of its availability. Furthermore, conditions that alter lipid metabolism, such as diet-induced obesity, can impact the levels of various fatty acid derivatives. nih.gov The enzymatic machinery responsible for the interconversion of linoleic acid and this compound is also subject to regulation, although the specific factors controlling these enzymes are not fully elucidated.

Enzymatic Biosynthesis and Catabolic Pathways

De Novo Biosynthesis and Chain Elongation

The biosynthesis of (9Z,12Z)-Octadeca-9,12-dien-1-ol originates from the metabolism of long-chain fatty acids, specifically through the reduction of a fatty acyl-CoA precursor.

The direct conversion of fatty acyl-CoAs to their corresponding primary fatty alcohols is a critical step in the synthesis of compounds like (9Z,12Z)-Octadeca-9,12-dien-1-ol. This reduction is catalyzed by a specific class of enzymes. There are two primary biological routes for producing fatty alcohols: a two-step conversion of a fatty acyl-ACP to a fatty aldehyde which is then reduced, or the direct four-electron reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR). nih.govnih.gov The latter process is accomplished by a single enzyme without the release of an intermediate fatty aldehyde. nih.gov

Fatty acyl-CoA reductases (FARs) are crucial enzymes that catalyze the reduction of activated fatty acyl groups (acyl-CoAs) to primary fatty alcohols. nih.gov This reaction is fundamental for the production of (9Z,12Z)-Octadeca-9,12-dien-1-ol from its precursor, (9Z,12Z)-octadecadienoyl-CoA. uniprot.org FARs are membrane-associated enzymes and have been identified in various organisms, including plants, insects, mammals, and birds. nih.govnih.gov In birds, for instance, two groups of FAR isozymes, FAR1 and FAR2, have been identified. The FAR1 group demonstrates a preference for substrates with chain lengths between 14 and 18 carbons, which includes the C18 backbone of linoleyl alcohol. nih.gov The catalytic activity of human FAR, for example, explicitly includes the conversion of (9Z,12Z)-octadecadienoyl-CoA to (9Z,12Z)-octadecadien-1-ol. uniprot.org

The function of Fatty Acyl-CoA Reductases (FARs) is characterized by specific substrate preferences and a dependency on co-factors. FARs exhibit distinct specificities for the chain length and degree of saturation of the fatty acyl-CoA substrate. nih.gov For example, some FAR enzymes preferentially reduce C16 and C18 acyl-CoAs. frontiersin.org Avian FAR1 isozymes primarily synthesize 1-hexadecanol (B1195841) and accept substrates with carbon chains ranging from 14 to 18, while FAR2 isozymes prefer stearoyl-CoA (C18:0) and accept substrates from C16 to C20. nih.gov A FAR from Marinobacter aquaeolei VT8 can reduce fatty acyl-CoAs from C8:0 to C20:4, with the highest activity observed for palmitoyl-CoA (C16:0). acs.org The reduction of fatty acyl-CoAs to primary fatty alcohols catalyzed by FARs is an NADPH-dependent process. nih.govnih.gov This four-electron reduction requires NADPH as the electron donor. nih.govuniprot.org

| Enzyme Source | Preferred Substrates | Co-factor |

| Avian FAR1 | C14-C18 acyl-CoAs | NADPH |

| Avian FAR2 | C16-C20 acyl-CoAs (prefers Stearoyl-CoA) | NADPH |

| Marinobacter aquaeolei VT8 FAR | C8:0-C20:4 acyl-CoAs (prefers Palmitoyl-CoA) | NADPH |

| Simmondsia chinensis FAR | C16-C22 saturated and monounsaturated acyl-CoAs | NADPH |

(9Z,12Z)-Octadeca-9,12-dien-1-ol, also known as this compound, is directly derived from the reduction of its corresponding fatty acid, linoleic acid. wikipedia.orgwikipedia.org Linoleic acid, systematically named (9Z,12Z)-octadeca-9,12-dienoic acid, is a polyunsaturated omega-6 fatty acid with the chemical formula C₁₈H₃₂O₂. wikipedia.orgnih.gov The biosynthesis of fatty acids like linoleic acid begins with the de novo synthesis of C16 or C18 fatty acids in the plastids of epidermal cells. frontiersin.org This process involves the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of elongation steps catalyzed by the fatty acid synthase complex. libretexts.org The resulting saturated fatty acids can then be desaturated to introduce double bonds. The conversion to the final alcohol, (9Z,12Z)-Octadeca-9,12-dien-1-ol, occurs through the reduction of the carboxylic acid group of linoleic acid, a reaction catalyzed by FARs acting on the activated acyl-CoA form of the acid. uniprot.orgwikipedia.orgwikipedia.org

Fatty Acyl-CoA Reduction to Fatty Alcohols

Biotransformation and Enzymatic Modifications

Once formed, (9Z,12Z)-Octadeca-9,12-dien-1-ol can undergo further enzymatic modifications, most notably oxidation reactions catalyzed by lipoxygenases.

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids and their derivatives, such as this compound. researchgate.netnih.gov Potato tuber 5-lipoxygenase, for instance, has been shown to oxidize this compound (LAL). nih.gov This aerobic oxidation results in the formation of two primary positional isomers: 9-hydroperoxythis compound and 13-hydroperoxythis compound. nih.gov The reaction proceeds via an enzyme-catalyzed formation of a pentadiene carbon-centered radical. nih.gov This radical can then either react at the active site of the enzyme, leading to specific products, or dissociate from the enzyme and be non-enzymatically transformed into a mixture of various stereoisomers. nih.gov In the presence of a free radical scavenger, the enzymatic pathway predominates, yielding 9(S)-hydroperoxy-10E,12Z-octadecadien-1-ol as the major product, with 13(S)-hydroperoxy-9Z,11E-octadecadien-1-ol being a minor product. researchgate.netnih.gov The rate of LAL oxidation by potato tuber lipoxygenase is optimal at a pH of 6.4. nih.gov

| Enzyme | Substrate | Major Products | Minor Products | Optimal pH |

| Potato Tuber 5-Lipoxygenase | (9Z,12Z)-Octadeca-9,12-dien-1-ol | 9(S)-hydroperoxy-10E,12Z-octadecadien-1-ol | 13(S)-hydroperoxy-9Z,11E-octadecadien-1-ol | 6.4 |

Lipoxygenase-Catalyzed Oxidation of this compound

Formation of Hydroperoxyoctadecadien-1-ols

The initial step in the catabolism of polyunsaturated fatty acids and their corresponding alcohols often involves the formation of hydroperoxides, a reaction catalyzed by lipoxygenases (LOX). These enzymes act on polyunsaturated fatty acids to produce hydroperoxy fatty acids. researchgate.net For instance, soybean lipoxygenase can catalyze the conversion of alpha-linolenic acid into conjugated triene oxidation products, which are then further transformed into dihydroxy isomers. nih.gov A similar enzymatic cascade can convert free polyunsaturated fatty acids, released from vegetable oils by lipases, into volatile C6 or C9 aldehydes and oxo-acids via a hydroperoxide intermediate formed by lipoxygenase and subsequently cleaved by a hydroperoxide lyase (HPL). researchgate.net

In a well-studied example, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) is produced from linoleic acid. d-nb.info This process can be part of an enzyme cascade utilizing lipase (B570770) and lipoxygenase. researchgate.net The hydroperoxide products are often unstable and serve as substrates for further enzymatic reactions. qmul.ac.uk For example, hydroperoxide dehydratase acts on hydroperoxyoctadecatrienoates to form epoxide derivatives. qmul.ac.uk While the direct enzymatic oxidation of (9Z,12Z)-octadeca-9,12-dien-1-ol to a hydroperoxy alcohol is not explicitly detailed in the provided sources, the established pathways for its acid analogue, linoleic acid, suggest a parallel mechanism.

Table 1: Key Enzymes in the Biotransformation of Polyunsaturated Fatty Acid Derivatives

| Enzyme | EC Number | Reaction Catalyzed | Substrate Example | Product Example |

|---|---|---|---|---|

| Lipoxygenase (LOX) | EC 1.13.11.- | Dioxygenation of polyunsaturated fatty acids | Linoleic Acid | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) |

| Hydroperoxide Lyase (HPL) | EC 4.1.2.- | Cleavage of fatty acid hydroperoxides | 13S-HPODE | Hexanal and 12-oxo-9(Z)-dodecenoic acid d-nb.info |

Radical Intermediates and Stereospecificity of Enzymatic Reactions

The reactions catalyzed by lipoxygenases and other enzymes like cytochrome P450s proceed through highly reactive radical intermediates. nih.gov The control of reactivity and stereoselectivity in these transformations is a critical function of the enzyme's active site. nih.govnih.gov Enzymes that utilize radical chemistry are faced with the challenge of preventing unwanted side reactions of these highly reactive species. nih.gov

Two general strategies for achieving enantioselectivity in C(sp³)–H functionalization involving radical intermediates have been described:

Enantiodiscriminative Hydrogen Atom Abstraction (HAA): The enzyme selectively removes a hydrogen atom, creating a transient radical that rapidly reacts further within the confined enzyme cavity, thus preserving the stereochemistry. nih.gov

Enantioselective Functionalization: A non-stereoselective HAA step generates a free-diffusing radical, which is then functionalized in an enantioselective manner by a chiral catalyst. nih.gov

In natural biosystems, reactions involving radical intermediates are common, but controlling their reactivity and enantioselectivity is a significant challenge. sustech.edu.cn Some enzymes, like the B12-dependent ones, use sophisticated mechanisms to manipulate the reactivity of their radical intermediates. scispace.comchemrxiv.org Quantum mechanical calculations suggest that these enzymes can alter the electronic structure of the radical, making it less reactive until it is perfectly positioned with its target substrate. scispace.com This control is crucial for the high stereospecificity observed in enzymatic reactions, such as the formation of specific hydroperoxide isomers by lipoxygenases.

Regulatory Mechanisms of Fatty Alcohol Metabolism

The biosynthesis and degradation of fatty alcohols are tightly regulated at multiple levels to meet the cell's metabolic needs and respond to environmental changes.

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

The production of fatty alcohols is dependent on the availability of substrates like fatty acyl-CoA and the expression of converting enzymes. nih.gov The regulation of the genes involved in fatty acid and fatty alcohol metabolism is a key control point.

In Escherichia coli, the transcription factor FadR plays a dual role: it represses genes involved in fatty acid degradation (β-oxidation) while activating genes for fatty acid biosynthesis. nih.gov Another repressor, FabR, also controls fatty acid synthesis genes. nih.gov In the yeast Saccharomyces cerevisiae, key transcriptional regulators include Ino2/4, Opi1, and the AMP-activated protein kinase Snf1. nih.gov The expression of fatty alcohol biosynthetic pathways can be dynamically controlled by using fatty acid/acyl-CoA responsive promoters, which can significantly improve production yields. nih.gov

Beyond transcriptional control, post-translational modifications (PTMs) of enzymes offer another layer of regulation. While not detailed specifically for fatty alcohol enzymes in the provided results, PTMs such as phosphorylation, acetylation, and ubiquitination are known to modulate the activity, localization, and stability of metabolic enzymes. wikipedia.org For example, the activity of the glucocorticoid receptor, which regulates gene expression, is modulated by PTMs. wikipedia.org Similar mechanisms are likely to control the enzymes of fatty alcohol metabolism.

Table 2: Key Regulators of Fatty Acid and Fatty Alcohol Metabolism

| Organism | Regulator | Type | Function | Target Pathway |

|---|---|---|---|---|

| Escherichia coli | FadR | Transcription Factor | Represses degradation, Activates biosynthesis | Fatty Acid Metabolism nih.gov |

| Escherichia coli | FabR | Transcription Factor | Represses biosynthesis | Fatty Acid Metabolism nih.gov |

| Saccharomyces cerevisiae | Ino2/4, Opi1 | Transcription Factors | Regulate precursor supply | Fatty Alcohol Biosynthesis nih.gov |

Environmental Stressors and Metabolic Perturbations (e.g., Fatty Acid Starvation in Escherichia coli)

Microorganisms must adapt their metabolism to survive environmental stress. In E. coli, exposure to stressors like temperature shifts, oxidative stress, or nutrient starvation leads to significant metabolic adjustments. embopress.org A common response is the rapid decrease in the levels of intermediates in central metabolic pathways, including glycolysis and the TCA cycle, which reflects a general strategy of energy conservation and redirection of resources. embopress.org

Exposure of E. coli to chemical stressors like the herbicide 2,4-dichlorophenoxyacetic acid can induce oxidative stress and lead to widespread changes in metabolic pathways, including amino acid, nucleotide, and sugar metabolism. nih.gov Microorganisms can also respond to toxic environmental stressors by altering the fatty acid composition of their cell membranes to adjust permeability. researchgate.net

During fatty acid starvation or when long-chain fatty acid metabolism is perturbed, stress responses are activated to restore cellular homeostasis. sci-hub.se Integrated analyses of the transcriptome and metabolome in E. coli under various stress conditions reveal that while the transcript-level response can be general, the metabolite response is often more specific to the particular stress. embopress.org This highlights the complexity of metabolic networks in responding to environmental perturbations.

Chemical Ecology and Role As a Semiochemical Precursor

Linkage to Insect Pheromone Systems

Many insect species, especially moths (Lepidoptera), utilize fatty acid derivatives as sex pheromones. nih.govwikipedia.org These pheromones are often not single compounds but specific blends of alcohols, aldehydes, and acetate (B1210297) esters that are critical for attracting mates. researchgate.net (9Z,12Z)-Octadeca-9,12-dien-1-ol is a key intermediate in the metabolic pathways that produce these chemical signals.

The terminal alcohol group of (9Z,12Z)-Octadeca-9,12-dien-1-ol is a functional handle that can be enzymatically modified to create active pheromone components. A primary conversion is the oxidation of the alcohol to its corresponding aldehyde, (9Z,12Z)-9,12-octadecadien-1-al. This transformation is a common final step in the biosynthesis of aldehydic sex pheromones in many moth species. nih.gov The aldehyde often functions as a major attractant for males, who possess highly sensitive receptors on their antennae to detect these molecules from a distance.

The generation of pheromones from fatty alcohol precursors like (9Z,12Z)-Octadeca-9,12-dien-1-ol is a multi-step enzymatic process that typically occurs in the pheromone glands of female insects. The general pathway begins with standard fatty acid biosynthesis. Most Lepidopteran sex pheromones are derived from C16 and C18 fatty acids. nih.gov These fatty acid precursors are then subjected to a series of modifications by specific enzymes to produce the final pheromone blend.

Key enzymatic steps include:

Reduction: Fatty acid reductases catalyze the conversion of the carboxyl group of a fatty acid (like linoleic acid) into the hydroxyl group of a fatty alcohol, yielding (9Z,12Z)-Octadeca-9,12-dien-1-ol. nih.gov

Oxidation: Alcohol oxidases or dehydrogenases can then convert the fatty alcohol into a fatty aldehyde. This is a critical step for species that use aldehydes as their primary pheromone component. nih.gov

Acetylation: Acetyltransferases can esterify the fatty alcohol, converting it into an acetate ester. These acetates are also common components of pheromone cocktails, often acting synergistically with alcohols or aldehydes to elicit a full behavioral response from the male. nih.gov

Table 1: Enzymatic Steps in Pheromone Biosynthesis from Fatty Alcohol Precursors

| Precursor | Enzyme Class | Product | Pheromone Function |

|---|---|---|---|

| (9Z,12Z)-Octadeca-9,12-dien-1-ol | Alcohol Oxidase/Dehydrogenase | (9Z,12Z)-9,12-octadecadien-1-al | Active Pheromone Component (Attractant) |

| (9Z,12Z)-Octadeca-9,12-dien-1-ol | Acetyltransferase | (9Z,12Z)-Octadeca-9,12-dien-1-yl acetate | Pheromone Component (Synergist/Attractant) |

| Fatty Acyl-CoA | Fatty Acid Reductase | (9Z,12Z)-Octadeca-9,12-dien-1-ol | Pheromone Precursor |

Behavioral and Ecological Significance of Related Semiochemicals

The pheromones derived from precursors like (9Z,12Z)-Octadeca-9,12-dien-1-ol are fundamental to the reproductive success and social organization of many insect species. researchgate.net This chemical language governs critical behaviors and has been harnessed by scientists for practical applications in agriculture and forestry.

One of the most successful applications of insect pheromone research is in pest management through a technique called mating disruption. nih.gov This eco-friendly method involves releasing a synthetic version of an insect's sex pheromone into a crop or forest to interfere with the males' ability to locate females for mating. openagrar.de By permeating the air with the scent, the natural pheromone plumes released by females are masked, leading to reduced mating and a subsequent decline in the pest population. nih.govopenagrar.de

While (9Z,12Z)-Octadeca-9,12-dien-1-ol itself is a precursor, its derivatives and related fatty-acid-based pheromones are used extensively. For example, (Z,E)-9,12-tetradecadienyl acetate (ZETA), a structurally related C14 acetate, is a major pheromone component for numerous stored-product moths and is used globally for their monitoring and mating disruption. nih.govnih.gov This strategy is highly efficient, non-toxic to non-target species, and does not pollute the environment, making it a cornerstone of integrated pest management (IPM) programs. nih.govnih.gov

Table 2: Examples of Pest Management Using Fatty-Acid Derived Pheromones

| Pest Species | Common Name | Pheromone Compound(s) | Management Strategy |

|---|---|---|---|

| Pectinophora gossypiella | Pink Bollworm | (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate | Mating Disruption. researchgate.net |

| Plodia interpunctella | Indian Meal Moth | (Z,E)-9,12-tetradecadienyl acetate | Mating Disruption, Mass Trapping. researchgate.netresearchgate.net |

| Helicoverpa armigera | American Bollworm | (Z)-11-hexadecenal and (Z)-9-hexadecenal | Mating Disruption, Monitoring. nih.govresearchgate.net |

| Cydia pomonella | Codling Moth | (E,E)-8,10-dodecadien-1-ol | Mating Disruption. openagrar.de |

Semiochemicals facilitate two main types of communication: intraspecific (between members of the same species) and interspecific (between different species). eolss.net

Intraspecific Communication: Pheromones are the primary mediators of intraspecific communication. eolss.net Beyond sex pheromones for mate attraction, fatty alcohol derivatives can be part of aggregation pheromones, which draw individuals together for feeding or defense, and trail pheromones, used by social insects to mark paths to food sources. researchgate.netresearchgate.net These chemical signals are species-specific, ensuring the message is received only by the intended audience, which is crucial for reproductive isolation. frontiersin.org Pheromones can be further classified as "releasers," which trigger an immediate behavioral response, or "primers," which cause longer-term physiological changes. researchgate.net

Interspecific Communication: The same chemical compounds can also function in communication between different species, where they are termed allelochemics. eolss.net For instance, a pheromone released by a bark beetle to attract mates (intraspecific) might also be detected by a predatory beetle that uses the scent as a kairomone to locate its prey (interspecific). In this context, the signal benefits the receiver (the predator) to the detriment of the emitter (the prey). researchgate.net This complex web of chemical signaling underscores the ecological importance of compounds derived from precursors like (9Z,12Z)-Octadeca-9,12-dien-1-ol.

Chemical Synthesis Methodologies

Total Synthesis of (9Z,12Z)-Octadeca-9,12-dien-1-ol

The total synthesis of linoleyl alcohol primarily involves the reduction of readily available carboxylic acid precursors, most notably linoleic acid. wikipedia.orgwikipedia.org This transformation targets the carboxyl group, converting it to a primary alcohol while preserving the integrity of the Z,Z-diene system.

Reduction of Carboxylic Acid Precursors (e.g., Linoleic Acid)

The reduction of linoleic acid to this compound is a fundamental and widely utilized synthetic route. wikipedia.orgwikipedia.org This process can be achieved through several methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation offers a scalable and industrially viable method for the reduction of fatty acids. While various catalysts can be employed, ruthenium-based systems have shown efficacy in this transformation. The process typically involves reacting the fatty acid with hydrogen gas under pressure in the presence of the catalyst.

A study on the selective hydrogenation of vegetable oils demonstrated the use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) for the partial hydrogenation of linoleic and linolenic acids. nih.gov While the primary goal was to produce oleic acid, the study provides insights into controlling the hydrogenation of polyunsaturated fatty acids. nih.gov For the reduction of the carboxylic acid group specifically, conditions would need to be optimized to favor the reduction of the carboxyl group over the double bonds. Ruthenium catalysts are known for their ability to hydrogenate carboxylic acids to alcohols.

A representative reaction scheme for the catalytic hydrogenation of linoleic acid is shown below:

Linoleic Acid + H₂ (in the presence of a Ruthenium catalyst) → (9Z,12Z)-Octadeca-9,12-dien-1-ol

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and their derivatives, such as esters, to primary alcohols. byjus.commasterorganicchemistry.comlibretexts.org This method is highly effective for the laboratory-scale synthesis of this compound from linoleic acid. The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, it is not selective for the carboxylic acid group if other reducible functional groups are present. However, in the case of linoleic acid, the isolated double bonds are generally not reduced by LiAlH₄. byjus.com

A typical laboratory procedure involves the slow addition of a solution of linoleic acid to a suspension of LiAlH₄ in an appropriate solvent, followed by a careful workup to quench the excess hydride and protonate the resulting alkoxide. byjus.comkhanacademy.org

| Reagent | Conditions | Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Reduction of the carboxylic acid group to a primary alcohol. |

Stereoselective Synthesis of (9Z,12Z)-Isomers and Analogues

The stereoselective synthesis of specific isomers of octadeca-9,12-dien-1-ol and its analogues is crucial for studying structure-activity relationships and for the preparation of isotopically labeled compounds for metabolic studies. nih.gov These methods offer precise control over the geometry of the double bonds.

Wittig Reactions and Related Olefination Methodologies

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with defined stereochemistry. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). libretexts.org For the synthesis of (9Z,12Z)-octadeca-9,12-dien-1-ol, a multi-step approach utilizing the Wittig reaction can be envisioned.

This would typically involve the coupling of two smaller fragments. For instance, a C9 aldehyde-alcohol synthon could be reacted with a C9 phosphonium ylide to create the C18 backbone with the desired double bond geometry. The stereochemistry of the resulting alkene (Z or E) is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org Unstabilized ylides generally favor the formation of Z-alkenes. libretexts.org

A general synthetic strategy could involve:

Preparation of a C9 synthon containing a terminal aldehyde and a protected alcohol.

Preparation of a C9 phosphonium ylide from an appropriate alkyl halide.

The Wittig reaction between the aldehyde and the ylide to form the C18 diene with a protected alcohol.

Deprotection of the alcohol to yield the final product.

The Schlosser modification of the Wittig reaction can be employed to favor the formation of E-alkenes if desired. wikipedia.org

Advanced Cross-Coupling Reactions (e.g., Copper-catalyzed)

Modern cross-coupling reactions provide highly efficient and stereoselective methods for the synthesis of complex molecules, including polyunsaturated fatty acids and their derivatives. Copper-catalyzed cross-coupling reactions have been utilized in the synthesis of precursors for labeled trans linoleic and linolenic acids. nih.govresearchgate.net

For example, the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involved the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation of the resulting enyne. researchgate.net A similar strategy could be adapted for the synthesis of (9Z,12Z)-octadeca-9,12-dien-1-ol.

A potential synthetic route using a copper-catalyzed cross-coupling reaction could involve:

Synthesis of a (Z)-alkenyl halide or a related coupling partner representing one portion of the molecule.

Synthesis of an organometallic reagent (e.g., an organocuprate or an organoboron compound for Suzuki coupling) representing the other portion of the molecule with a protected alcohol functionality.

A copper-catalyzed (or other transition metal-catalyzed, such as palladium) cross-coupling reaction to form the C18 carbon skeleton with the desired stereochemistry of the double bonds. uwindsor.ca

Deprotection of the alcohol to afford the target molecule.

Research has demonstrated the large-scale preparation of labeled (9Z,12E)- and (9Z,12Z,15E)-octadecadienoic acids using copper-catalyzed couplings to synthesize the necessary bromo precursors. nih.govresearchgate.net This highlights the utility of such methods in creating specific isomers.

| Method | Key Features | Stereochemical Control |

| Wittig Reaction | Formation of C=C bonds from carbonyls and ylides. | Dependent on ylide stability and reaction conditions; unstabilized ylides favor Z-alkenes. |

| Copper-Catalyzed Cross-Coupling | Coupling of organometallic reagents with organic halides. | High stereoselectivity can be achieved by using stereodefined starting materials. |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are often challenging to achieve through conventional chemistry. While the direct, single-step enzymatic reduction of linoleic acid to this compound is a subject of ongoing research, the principles of such a transformation are well-established within the broader field of biocatalysis. This approach typically involves the use of reductase enzymes, such as alcohol dehydrogenases, which can convert the carboxylic acid or ester functional group of a fatty acid into a primary alcohol.

Furthermore, enzymes, particularly lipases, are extensively used in kinetic resolutions to produce enantiomerically pure alcohols. mdpi.com In these processes, a racemic alcohol can be selectively acylated by a lipase (B570770), leaving one enantiomer of the alcohol unreacted and in high optical purity. For instance, lipases from Candida antarctica (CAL-B) and Burkholderia cepacia (BCL) are effective biocatalysts for the enantioselective transesterification of various secondary alcohols. mdpi.com Although (9Z,12Z)-Octadeca-9,12-dien-1-ol is an achiral molecule, these methodologies underscore the utility of enzymes in the synthesis and modification of complex alcohols. Lipase-catalyzed reactions, such as the synthesis of monoacylglycerols, further demonstrate the integration of enzymes in lipid chemistry, often conducted in solvent-free systems to enhance volumetric productivity and reduce costs. mdpi.com

Derivatization Chemistry of (9Z,12Z)-Octadeca-9,12-dien-1-ol

The primary alcohol group of (9Z,12Z)-Octadeca-9,12-dien-1-ol serves as a versatile handle for a wide array of chemical modifications. These derivatizations are crucial for altering the molecule's physical properties and for incorporating it into more complex molecular architectures.

Synthesis of Ester and Amide Derivatives

Ester Derivatives:

The synthesis of esters from (9Z,12Z)-Octadeca-9,12-dien-1-ol can be accomplished through both chemical and enzymatic routes. A prominent chemoenzymatic method involves lipase-catalyzed esterification. In one study, the enzymatic esterification of dihydrocaffeic acid with this compound was investigated using immobilized lipases. researchgate.netresearchgate.net Novozym 435, an immobilized form of Candida antarctica lipase B, was found to be highly efficient. researchgate.netresearchgate.net The reaction conditions were optimized to achieve a maximum esterification yield of 99.3% by using an 8:1 molar ratio of this compound to dihydrocaffeic acid in a hexane/2-butanone solvent system. researchgate.net

| Parameter | Condition |

|---|---|

| Biocatalyst | Novozym 435 (Immobilized Candida antarctica lipase B) |

| Substrates | (9Z,12Z)-Octadeca-9,12-dien-1-ol and Dihydrocaffeic acid |

| Solvent System | Hexane/2-butanone (75:25, v/v) |

| Substrate Ratio (Alcohol:Acid) | 8:1 (molar ratio) |

| Max. Esterification Yield | 99.3% |

Amide Derivatives:

The synthesis of fatty amides from fatty alcohols can be achieved through several modern catalytic routes that offer high efficiency and atom economy. One advanced method is the direct synthesis of amides from alcohols and amines, catalyzed by ruthenium N-heterocyclic carbene (NHC) complexes, which proceeds with the liberation of dihydrogen gas. nih.govorganic-chemistry.org This approach avoids the need for stoichiometric activating agents or harsh conditions. The reaction is believed to proceed via the initial dehydrogenation of the primary alcohol to an aldehyde intermediate, which then reacts with the amine to form a hemiaminal that undergoes a second dehydrogenation to yield the final amide. nih.gov

Another strategy involves the direct amidation of triglycerides, the natural source of linoleyl groups, with primary amines in the absence of a catalyst. google.com This high-conversion method is cost-effective and produces a mixture of fatty N-alkyl amides and glycerol. google.com More traditional chemical methods for amide synthesis often involve converting the corresponding carboxylic acid (linoleic acid) into a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂), which can then react readily with an amine. stackexchange.com

| Method | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Coupling | Ruthenium N-heterocyclic carbene (NHC) complexes (e.g., [RuCl₂(IiPr)(p-cymene)] + phosphine (B1218219) + base) | Direct reaction of alcohol and amine; liberates H₂; no stoichiometric additives required. | nih.gov |

| Direct Amidation of Triglycerides | Catalyst-free | Uses glyceride feedstock directly; high conversion; co-produces glycerol. | google.com |

| From Carboxylic Acid via Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) for activation | Two-step process; highly reactive intermediate; versatile for various amines. | stackexchange.com |

Incorporation into Complex Lipid Structures (e.g., Lipid-based Unsymmetrical O,O-dialkylphosphites)

The incorporation of the (9Z,12Z)-octadeca-9,12-dien-1-ol moiety into more complex lipid structures, such as unsymmetrical O,O-dialkylphosphites, represents a sophisticated application of its derivatization chemistry. These phosphite (B83602) compounds are valuable intermediates in the synthesis of phospholipids (B1166683) and other organophosphorus molecules.

A significant challenge in synthesizing unsymmetrical phosphites (P(OR)(OR')) is controlling the sequential addition of two different alcohols to a phosphorus source to avoid the formation of symmetrical side products (P(OR)₃ and P(OR')₃). Modern synthetic methods have been developed to address this. One such method involves the sequential nucleophilic substitution of phosphorus trichloride (B1173362) (PCl₃) with two different alcohols in a continuous-flow reactor. This technique allows for precise control over reaction conditions, minimizing overreaction. The addition of an additive like imidazole (B134444) can generate a phosphoimidazolide intermediate in situ, which modulates the reactivity and enhances the selective formation of the desired unsymmetrical product.

Another approach is the controlled alcoholysis or transesterification of a symmetric dialkyl H-phosphonate with a different alcohol. google.com By carefully controlling reaction conditions such as temperature and reaction time, often in a continuous flow setup, it is possible to favor the formation of the mixed dialkyl H-phosphonate. These H-phosphonates can then be used in subsequent reactions, like the Pudovik reaction, to build more complex phosphorus-containing molecules. These methods provide a clear pathway for incorporating the specific C18 di-unsaturated chain of (9Z,12Z)-Octadeca-9,12-dien-1-ol into a diverse range of complex, unsymmetrical lipid structures.

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds like (9Z,12Z)-Octadeca-9,12-dien-1-ol. nih.govplantsjournal.com

Qualitative Identification and Retention Time Analysis

Qualitative analysis by GC-MS provides a high degree of confidence in the identification of (9Z,12Z)-Octadeca-9,12-dien-1-ol. The process involves two key parameters: retention time and mass spectrum.

Retention Time (RT): In gas chromatography, the retention time is the time it takes for a compound to travel from the injector through the chromatographic column to the detector. Under specific and constant conditions (e.g., column type, temperature program, carrier gas flow rate), a particular compound will have a characteristic and reproducible retention time. The identity of a peak in a sample chromatogram can be suggested by comparing its retention time to that of a known analytical standard of (9Z,12Z)-Octadeca-9,12-dien-1-ol analyzed under the identical conditions. For instance, in analyses of plant extracts, the peak corresponding to this alcohol is confirmed by matching its RT with a pure standard. plantsjournal.com

Mass Spectrum Analysis: As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process causes the molecules to fragment in a reproducible pattern. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." The identification of (9Z,12Z)-Octadeca-9,12-dien-1-ol is confirmed by comparing the acquired mass spectrum with reference spectra in extensive databases, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. nist.gov The mass spectrum for (9Z,12Z)-Octadeca-9,12-dien-1-ol (molecular weight: 266.5 g/mol ) shows characteristic fragments that are indicative of its long-chain unsaturated alcohol structure. nist.govnist.gov

Table 1: Characteristic Mass Fragments for (9Z,12Z)-Octadeca-9,12-dien-1-ol from Electron Ionization (EI) GC-MS

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 266 | Molecular Ion [M]⁺ (often weak or absent) |

| 248 | Loss of water [M-H₂O]⁺ |

| 67, 81, 95 | Characteristic fragments from the cleavage of the unsaturated hydrocarbon chain |

This table is generated based on typical fragmentation patterns for long-chain unsaturated alcohols as found in spectral databases like the NIST WebBook. nist.govchemicalbook.com

Quantitative Determination in Biological and Synthetic Samples

GC-MS is also a precise method for quantifying the amount of (9Z,12Z)-Octadeca-9,12-dien-1-ol in a sample. plantsjournal.com This is crucial for applications such as determining its concentration in plant extracts or monitoring its purity in synthetic preparations. nih.govlgcstandards.com The quantification process typically involves the use of an internal standard and the generation of a calibration curve.

Internal Standard (IS) Method: A known amount of a non-interfering compound (the internal standard) is added to every sample and calibration standard. The IS helps to correct for variations in sample injection volume and instrument response.

Calibration Curve: A series of standards containing known concentrations of (9Z,12Z)-Octadeca-9,12-dien-1-ol and a constant concentration of the IS are analyzed. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Sample Analysis: The unknown sample, with the added IS, is then analyzed under the same GC-MS conditions. The concentration of (9Z,12Z)-Octadeca-9,12-dien-1-ol in the sample is determined by calculating its peak area ratio to the IS and interpolating the value from the calibration curve.

This methodology allows for accurate and reproducible quantification with low limits of detection (LOD) and quantification (LOQ). plantsjournal.com

Application in Volatile Compound Analysis

Headspace-SPME-GC-MS: In this technique, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) of a heated sample vial. Volatile compounds, including (9Z,12Z)-Octadeca-9,12-dien-1-ol, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted into the hot GC injector, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis. This technique is highly effective for concentrating volatile compounds from biological samples, such as plant tissues or food products, allowing for their sensitive detection and identification. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like (9Z,12Z)-Octadeca-9,12-dien-1-ol, ¹H NMR and ¹³C NMR are the most important techniques.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms (protons) in a molecule. The spectrum shows signals at different chemical shifts (δ), measured in parts per million (ppm), which correspond to protons in different chemical environments. The key features of the ¹H NMR spectrum of (9Z,12Z)-Octadeca-9,12-dien-1-ol are the signals for the olefinic protons, the protons on the carbon bearing the hydroxyl group, and the allylic and aliphatic protons.

Table 2: ¹H NMR Chemical Shift Assignments for (9Z,12Z)-Octadeca-9,12-dien-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.36 | Multiplet | Olefinic protons (-CH=CH-) |

| ~3.62 | Triplet | Methylene (B1212753) protons adjacent to hydroxyl group (-CH₂-OH) |

| ~2.77 | Triplet | Methylene protons between the two double bonds (=CH-CH₂-CH=) |

| ~2.05 | Multiplet | Allylic methylene protons (-CH₂-CH=) |

| ~1.56 | Multiplet | Methylene protons beta to the hydroxyl group (-CH₂-CH₂OH) |

| ~1.26 | Broad Multiplet | Methylene protons of the saturated alkyl chain (-(CH₂)n-) |

| ~0.89 | Triplet | Terminal methyl protons (-CH₃) |

Data sourced from ChemicalBook, based on a spectrum recorded at 400 MHz in CDCl₃. researchgate.net

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum (under broadband proton decoupling). The chemical shifts of the carbon atoms are highly dependent on their hybridization and chemical environment. For (9Z,12Z)-Octadeca-9,12-dien-1-ol, the ¹³C NMR spectrum clearly distinguishes the sp²-hybridized olefinic carbons from the sp³-hybridized carbons of the aliphatic chain and the carbon attached to the hydroxyl group. chemicalbook.com

Table 3: ¹³C NMR Chemical Shift Assignments for (9Z,12Z)-Octadeca-9,12-dien-1-ol

| Chemical Shift (δ) ppm | Assignment |

| ~130.2 | Olefinic carbons (-CH=CH-) |

| ~127.9 | Olefinic carbons (-CH=CH-) |

| ~63.1 | Carbon adjacent to hydroxyl group (-C1-OH) |

| ~32.8 | Carbon beta to hydroxyl group (-C2-) |

| ~29.2 - 29.8 | Saturated methylene carbons in the alkyl chain (-(CH₂)n-) |

| ~27.2 | Allylic methylene carbons (-CH₂-CH=) |

| ~25.7 | Methylene carbon between the two double bonds (=CH-CH₂-CH=) |

| ~22.6 | Methylene carbon adjacent to the terminal methyl group (-CH₂-CH₃) |

| ~14.1 | Terminal methyl carbon (-C18H₃) |

Data interpreted from the ¹³C NMR spectrum available from ChemicalBook. chemicalbook.com The analysis of the ¹³C NMR spectrum, in conjunction with ¹H NMR and MS data, allows for the unambiguous confirmation of the structure of (9Z,12Z)-Octadeca-9,12-dien-1-ol.

Advanced Chromatographic Separations (e.g., RP-HPLC for isomeric purity)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the analysis of lipids, including the separation of isomers. researchgate.netthermofisher.com Determining the isomeric purity of (9Z,12Z)-Octadeca-9,12-dien-1-ol is critical, as the biological and chemical properties of different geometric isomers (e.g., cis vs. trans) can vary significantly. RP-HPLC methods can effectively separate positional and geometric isomers of long-chain unsaturated lipids. researchgate.net A typical RP-HPLC setup for this purpose would involve a C8 or C18 stationary phase and a mobile phase gradient.

Example RP-HPLC Method for Lipid Analysis

| Parameter | Description |

|---|---|

| Column | Fused-core C8 or C18, e.g., 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | Acetonitrile/Water |

| Mobile Phase B | Isopropanol/Acetonitrile |

| Gradient | A time-programmed gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Flow Rate | ~1.0 mL/min |

This type of method allows for the baseline separation of various lipid classes and their isomers, ensuring accurate quantification and purity assessment. thermofisher.comresearchgate.net

Biochemical Investigations and Mechanistic Studies

Role of (9Z,12Z)-Octadeca-9,12-dien-1-ol in Enzyme-Substrate Interactions

The interaction of (9Z,12Z)-Octadeca-9,12-dien-1-ol with enzymes has been a subject of research, particularly in comparison to its carboxylic acid counterpart, linoleic acid. Studies on potato tuber lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, have provided significant insights.

Research investigating the aerobic oxidation of linoleyl alcohol by potato tuber lipoxygenase revealed that the enzyme exhibits a comparable affinity for both this compound and linoleic acid. caymanchem.com However, the maximum rate of oxidation for this compound was found to be approximately one-quarter of that for linoleic acid. caymanchem.com This suggests that while the alcohol can effectively bind to the enzyme's active site, the catalytic efficiency is reduced compared to the corresponding carboxylic acid.

A key finding from these studies is the implication for substrate binding. The observation that this compound, which lacks a carboxyl group, binds to the enzyme with similar affinity to linoleic acid led researchers to propose that the carboxyl group of the polyunsaturated fatty acid may not be essential for the initial binding to potato tuber lipoxygenase. caymanchem.com The primary products formed from the dioxygenation of this compound by this enzyme are equimolar amounts of 9- and 13-hydroperoxylinoleyl alcohols. caymanchem.com

Further detailed analysis of the reaction catalyzed by potato tuber 5-lipoxygenase demonstrated that the oxidation of this compound leads to a mixture of all possible positional (9- and 13-), stereochemical, and geometric (cis,trans and all-trans) isomers of hydroperoxyoctadecadien-1-ol. pnas.org This contrasts with the more specific products typically formed from linoleic acid oxidation, suggesting a mechanism that involves an enzyme-catalyzed radical formation followed by resonance stabilization and oxygen insertion. pnas.org

Table 1: Comparative Kinetic Parameters of Potato Tuber Lipoxygenase

| Substrate | Relative Affinity | Relative Oxidation Rate | Primary Products |

|---|---|---|---|

| (9Z,12Z)-Octadeca-9,12-dien-1-ol | Comparable to LA | ~25% of LA | 9- and 13-hydroperoxylinoleyl alcohols |

| Linoleic Acid (LA) | Reference | 100% | Primarily 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid |

Participation in Cellular Signaling Pathways (as analog or metabolite)

(9Z,12Z)-Octadeca-9,12-dien-1-ol is not a primary signaling molecule itself but participates in cellular signaling pathways indirectly, primarily through its in vivo oxidation to linoleic acid. caymanchem.comlipidmaps.org It also serves as a critical research tool to elucidate the signaling mechanisms of its fatty acid counterpart. caymanchem.com

The metabolite, linoleic acid, is a known signaling molecule that can trigger pro-inflammatory responses in vascular endothelial cells. nih.gov Studies have shown that linoleic acid activates several key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov Activation of these cascades ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of adhesion molecules like VCAM-1, contributing to vascular inflammation. nih.gov The use of (9Z,12Z)-Octadeca-9,12-dien-1-ol in such studies helps to delineate the specific role of the carboxyl group in initiating these signaling events. caymanchem.com

Dysregulation of linoleic acid metabolism is also implicated in metabolic syndrome. pnas.org Research indicates that the linoleic acid metabolism pathway is significantly downregulated in individuals with metabolic syndrome, affecting the levels of this crucial fatty acid which plays a role in regulating blood cholesterol and insulin (B600854) metabolism. pnas.org As (9Z,12Z)-Octadeca-9,12-dien-1-ol is a direct precursor to linoleic acid, its metabolism is intrinsically linked to these health-related signaling and metabolic pathways. caymanchem.com

Table 2: Signaling Pathways Influenced by Linoleic Acid (Metabolite of (9Z,12Z)-Octadeca-9,12-dien-1-ol)

| Pathway | Effect of Linoleic Acid Activation | Downstream Consequence |

|---|---|---|

| PI3K/Akt Signaling | Induces phosphorylation of Akt | Contributes to NF-κB activation and inflammation |

| ERK1/2 Signaling | Induces phosphorylation of ERK1/2 | Contributes to NF-κB activation and VCAM-1 expression |

| NF-κB Pathway | Activated by upstream PI3K/Akt and ERK1/2 signals | Upregulates pro-inflammatory gene expression |

Contributions to Ether Lipid and Wax Monoester Biogenesis

(9Z,12Z)-Octadeca-9,12-dien-1-ol serves as a direct precursor in the biosynthesis of two important classes of lipids: ether lipids and wax monoesters. nih.govmdpi.comlabinsights.nl

Ether Lipid Biogenesis: The incorporation of long-chain polyunsaturated alcohols into ether lipids has been demonstrated in the brain. A study involving the intracerebral administration of radiolabeled cis,cis-9,12-[1-(14)C]octadecadienol to young rats showed that the molecule was incorporated into the alkyl and alk-1-enyl moieties of ethanolamine (B43304) phosphatides. nih.gov These alkyl and alk-1-enyl (plasmalogen) glycerols are the defining components of ether lipids, which are crucial for membrane structure and function, particularly in nervous tissue. nih.govpnas.org The general pathway for ether lipid synthesis occurs in the peroxisomes, where an acyl-dihydroxyacetone phosphate (B84403) (DHAP) is converted to an alkyl-DHAP by the enzyme alkylglycerone phosphate synthase (AGPS), which substitutes the acyl chain with a long-chain fatty alcohol. nih.gov The study by Su and Schmid (1972) confirms that (9Z,12Z)-Octadeca-9,12-dien-1-ol can serve as this long-chain fatty alcohol precursor for the synthesis of di-unsaturated ether lipids in the brain. nih.gov

Wax Monoester Biogenesis: Wax monoesters are neutral lipids formed by the esterification of a long-chain fatty alcohol with a fatty acyl-CoA. nih.gov This reaction is catalyzed by a wax synthase enzyme. nih.govslideshare.net The synthesis of the fatty alcohol precursor is a critical step. In mammals, fatty acyl-CoA reductases (FAR) are responsible for reducing fatty acyl-CoAs to their corresponding alcohols. nih.gov Specifically, fatty acyl-CoA reductase 1 (FAR1) is capable of reducing polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA, to their alcohol form. nih.gov Therefore, (9Z,12Z)-Octadeca-9,12-dien-1-ol is a direct substrate for wax synthase enzymes, which would conjugate it with a fatty acyl-CoA to form a polyunsaturated wax monoester. nih.gov This pathway represents a key route for the production of waxes found in secretions like sebum. nih.gov

Table 3: Role of (9Z,12Z)-Octadeca-9,12-dien-1-ol as a Biosynthetic Precursor

| Lipid Class | Biosynthetic Role of (9Z,12Z)-Octadeca-9,12-dien-1-ol | Key Enzyme(s) Involved |

|---|---|---|

| Ether Lipids | Provides the di-unsaturated alkyl/alk-1-enyl chain at the sn-1 position of glycerol | Alkylglycerone phosphate synthase (AGPS) |

| Wax Monoesters | Serves as the long-chain alcohol component of the ester | Wax Synthase |

Emerging Research Frontiers

Discovery of Novel Enzymes and Metabolic Pathways Associated with (9Z,12Z)-Octadeca-9,12-dien-1-ol

(9Z,12Z)-Octadeca-9,12-dien-1-ol is a polyunsaturated fatty alcohol that is structurally analogous to linoleic acid, differing by the absence of a carboxyl group. medchemexpress.comtargetmol.comxcessbio.com Its biosynthesis is intricately linked to fatty acid metabolism. In vivo, it is produced through the reduction of linoleic acid. caymanchem.com Conversely, it can be oxidized to form linoleic acid. caymanchem.com

A key area of investigation has been the enzymatic processes that govern these transformations. For instance, potato tuber lipoxygenase has been shown to catalyze the dioxygenation of linoleyl alcohol, leading to the formation of two positional isomers: 9- and 13-hydroperoxyoctadecadien-1-ols. medchemexpress.comxcessbio.commedchemexpress.com Further research into this reaction has revealed that the primary products are 9- and 13-hydroperoxylinoleyl alcohols. nih.gov Interestingly, while the enzyme shows a similar affinity for both linoleic acid and this compound, the oxidation rate for the alcohol is about a quarter of that for the acid. nih.gov The optimal pH for this reaction is approximately 6.4. nih.gov These findings suggest that the carboxylic group of the fatty acid may not be essential for substrate binding in potato tuber lipoxygenase. nih.gov

Human metabolism of this compound is also an area of study, with known metabolites including linoleyl O-glucuronide. nih.gov

Table 1: Enzymes and Metabolites in (9Z,12Z)-Octadeca-9,12-dien-1-ol Metabolism

| Enzyme/Metabolite | Description | Organism/System |

| Potato Tuber Lipoxygenase | Catalyzes the dioxygenation of this compound. medchemexpress.comxcessbio.commedchemexpress.com | Solanum tuberosum (potato) |

| 9-Hydroperoxyoctadecadien-1-ol | A positional isomer formed from the dioxygenation of this compound. medchemexpress.comxcessbio.commedchemexpress.com | Solanum tuberosum (potato) |

| 13-Hydroperoxyoctadecadien-1-ol | A positional isomer formed from the dioxygenation of this compound. medchemexpress.comxcessbio.commedchemexpress.com | Solanum tuberosum (potato) |

| Linoleyl O-glucuronide | A known human metabolite of this compound. nih.gov | Human |

Elucidation of Intricate Ecological Communication Networks

Fatty alcohols, including (9Z,12Z)-Octadeca-9,12-dien-1-ol and its derivatives, play crucial roles in the chemical communication systems of various organisms, particularly insects. These compounds can act as pheromones, substances used for communication between members of the same species.

For example, female moths of many species release blends of fatty acid derivatives, including alcohols, aldehydes, and acetate (B1210297) esters, as sex pheromones to attract males. ncsu.edu While specific research on the direct role of (9Z,12Z)-Octadeca-9,12-dien-1-ol as a primary pheromone component is ongoing, the importance of related fatty alcohols is well-established. For instance, (Z)-11-hexadecen-1-ol is a known component of the pheromone gland in the moth Heliothis virescens and is considered a part of its sex pheromone. ncsu.edu

In some insects, complex blends of compounds, including alcohols, are necessary for effective communication. The cerambycid beetle Megacyllene caryae uses a male-produced aggregation pheromone that is a complex mixture of alkanediols, terpenoids, and an aromatic alcohol. nih.gov The removal of any single component from this blend significantly reduces its attractiveness to both sexes. nih.gov

The study of these chemical communication networks is vital for understanding insect behavior and has potential applications in agriculture, such as developing environmentally friendly pest management strategies using synthetic pheromones. frontiersin.org

Bioengineering and Biotechnological Production Strategies

The industrial demand for fatty alcohols, driven by their use in products like detergents and cosmetics, has spurred research into sustainable production methods. frontiersin.orgnih.gov Microbial cell factories, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, are emerging as promising alternatives to traditional chemical synthesis. nih.govfrontiersin.org

The core of this bioengineering effort lies in the manipulation of microbial fatty acid metabolism and the introduction of specific enzymes. nih.gov Fatty acyl reductases (FARs) are key enzymes that catalyze the reduction of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. nih.govnih.gov Another important enzyme is carboxylic acid reductase (CAR), which converts free fatty acids to aldehydes, which can then be reduced to alcohols. nih.gov

Researchers are actively engineering these enzymes to improve their efficiency and substrate specificity. For example, machine learning-guided engineering of FARs has been shown to more than double the in vivo production of fatty alcohols. nih.gov These engineered enzymes can exhibit enhanced catalytic rates on specific substrates like palmitoyl-ACP. nih.gov

Furthermore, metabolic engineering strategies in host organisms aim to increase the availability of precursors like fatty acyl-CoA and NADPH, while also minimizing competing metabolic pathways. nih.govfrontiersin.org These efforts have led to the development of microbial strains capable of producing significant quantities of fatty alcohols. researchgate.net The use of oleaginous yeasts like Yarrowia lipolytica is also being explored for its potential in high-level fatty alcohol production. frontiersin.org

Table 2: Key Enzymes in Biotechnological Production of Fatty Alcohols

| Enzyme | Function | Source Organism (for heterologous expression) |

| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. nih.govnih.gov | Various, including Marinobacter aquaeolei researchgate.net |

| Carboxylic Acid Reductase (CAR) | Reduces free fatty acids to aldehydes. nih.gov | Various |

Unexplored Biological Functions and Applications in Chemical Biology

Beyond its established roles, (9Z,12Z)-Octadeca-9,12-dien-1-ol and related fatty alcohols represent a frontier for discovering novel biological functions and for developing new tools in chemical biology.

The structural similarity of this compound to linoleic acid, a crucial polyunsaturated fatty acid, makes it a valuable tool for studying enzyme recognition and cell signaling processes where the carboxylic acid group of linoleic acid might play a role. caymanchem.com By comparing the effects of both molecules, researchers can probe the specific functions of the carboxyl group.

Furthermore, esters synthesized from (9Z,12Z)-Octadeca-9,12-dien-1-ol and other molecules like gallic acid and (-)-epigallocatechin (B1671488) have shown potential in metabolic regulation. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.com Animal studies have suggested that these esters may be more effective in promoting weight loss and managing metabolic syndrome than their parent compounds. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.com

The ability of the primary alcohol group in (9Z,12Z)-Octadeca-9,12-dien-1-ol to participate in a wide range of chemical reactions makes it a versatile building block for synthesizing novel lipids. broadpharm.com These new lipid structures can be used to develop probes and other molecules for drug discovery and for investigating complex biological systems.

Q & A

Q. How can researchers confirm the structural identity of (9Z,12Z)-Octadeca-9,12-dien-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm double-bond positions (δ 5.3–5.4 ppm for Z,Z dienes) and hydroxyl group signals (δ 1.5–2.0 ppm). Compare with reference spectra from databases like PubChem .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for hydroxyl (-OH, ~3300 cm) and cis double bonds (~3000 cm and 1650 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., DB-23) with a temperature gradient (50°C to 250°C at 5°C/min) for retention time matching and fragmentation pattern validation (base peak at m/z 266 for molecular ion) .

- Physical Properties : Verify melting point (~32°C) and boiling point (~374°C) against literature values .

Q. What are effective methods for synthesizing (9Z,12Z)-Octadeca-9,12-dien-1-ol?

Methodological Answer:

- Reduction of Linoleic Acid : Catalytic hydrogenation (H, Pd/C) or sodium borohydride reduction of linoleic acid (C18H32O2) yields the alcohol. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .

- Derivatization : For functionalization, react with acyl chlorides (e.g., (9Z,12Z)-octadecadienoyl chloride) in dry dichloromethane with triethylamine as a base. Purify via flash chromatography (hexane:ethyl acetate gradient) .

Q. How should solubility challenges be addressed in experimental setups?

Methodological Answer:

- Solvent Systems : Dissolve in ethanol (10 mg/mL) or DMSO (15 mg/mL) under inert gas (N) to prevent oxidation. For aqueous buffers, pre-mix with ethanol (1:2 ratio in PBS pH 7.2) to achieve 0.25 mg/mL solubility .

- Sonication : Use brief sonication (10–15 min) to disperse aggregates in lipid-rich assays.

Advanced Research Questions

Q. How to design experiments to study its anti-inflammatory activity?

Methodological Answer:

- In Vitro Models : Test inhibition of NF-κB activation in RAW 264.7 macrophages using LPS-induced TNF-α/IL-6 ELISA. Use concentrations of 10–100 μM, with dexamethasone as a positive control .

- In Vivo Models : Administer orally (10–50 mg/kg) in murine collagen-induced arthritis. Monitor joint swelling and cytokine levels (IL-1β, IL-17) over 21 days .

Q. How can synthesis of derivatives be optimized for structure-activity studies?

Methodological Answer:

- Amide/Ester Derivatives : React with primary amines (e.g., aniline) or thiols under Schotten-Baumann conditions. Use 1.2 eq. triethylamine in CHCl at 0°C for 10 min. Isolate via silica gel chromatography .

- Purity Control : Validate derivatives using HPLC (C18 column, acetonitrile:water 85:15) with UV detection at 210 nm .

Q. How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (0.1% DMSO).

- Batch Variability : Source compounds from certified suppliers (≥98% purity via GC) and confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What computational methods predict pharmacokinetics and toxicity?

Methodological Answer:

Q. How to quantify the compound in complex matrices using GC-MS?

Methodological Answer:

- Sample Prep : Extract from plant tissues (e.g., Chuanxiong rhizome) via Soxhlet (hexane, 6 hr). Derivatize with BSTFA (70°C, 30 min) for volatility .

- GC Parameters : Use a DB-WAX column (30 m × 0.25 mm), splitless mode, He carrier gas. Set oven: 50°C (2 min) → 240°C (5°C/min). Quantify via m/z 266 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro